N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
CAS No.: 150034-24-5
Cat. No.: VC8242817
Molecular Formula: C24H32N2O
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide - 150034-24-5](/images/structure/VC8242817.png)
Specification
CAS No. | 150034-24-5 |
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Molecular Formula | C24H32N2O |
Molecular Weight | 364.5 g/mol |
IUPAC Name | N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide |
Standard InChI | InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27) |
Standard InChI Key | BPZBEIHSHWNWTE-UHFFFAOYSA-N |
SMILES | CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES | CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide comprises three distinct regions:
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A 2,6-dimethylpiperidine ring, a six-membered nitrogen-containing heterocycle with methyl substituents at the 2- and 6-positions.
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A propyl chain linking the piperidine nitrogen to the acetamide group.
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A 2,2-diphenylacetamide group, characterized by two phenyl rings attached to the alpha-carbon of the acetamide backbone.
The piperidine ring contributes to the molecule’s basicity and lipophilicity, while the diphenylacetamide moiety enhances steric bulk and potential receptor-binding interactions .
Comparative Molecular Analysis
To contextualize its properties, Table 1 compares this compound to the morpholine analog N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-2,2-diphenylacetamide (VGSC-DB ID: NA0292) .
The substitution of piperidine (saturated) for morpholine (oxygen-containing) increases molecular weight and slightly enhances lipophilicity, which may influence blood-brain barrier permeability .
Synthesis and Reactivity
Hypothetical Synthetic Pathways
While no explicit synthesis data exists for this compound, its structure suggests a multi-step approach:
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Piperidine Modification: 2,6-Dimethylpiperidine could be synthesized via hydrogenation of 2,6-lutidine (2,6-dimethylpyridine) under high-pressure catalytic conditions.
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Propyl Linker Attachment: Alkylation of the piperidine nitrogen with 1-bromo-3-chloropropane would introduce the propyl chain.
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Acetamide Coupling: Reaction of 3-(2,6-dimethylpiperidin-1-yl)propylamine with diphenylacetyl chloride in the presence of a base (e.g., triethylamine) would yield the final product.
Reactivity Profile
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Amide Hydrolysis: The acetamide group may undergo hydrolysis under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding diphenylacetic acid and the corresponding amine.
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Piperidine Functionalization: The secondary amine in the piperidine ring could participate in alkylation or acylation reactions, modifying the compound’s pharmacological properties .
Applications and Future Directions
Therapeutic Prospects
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Neuropathic Pain: Sodium channel modulation could position this compound as a candidate for pain management.
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Anxiety Disorders: Piperidine’s CNS penetration may enable anxiolytic effects akin to benzodiazepines.
Research Priorities
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Target Identification: Screen against receptor panels (e.g., GPCRs, ion channels).
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in vitro.
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Synthetic Optimization: Improve yield and purity through catalyst screening (e.g., Pd/C for hydrogenation).
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